Quinoline-7,8-diamine Quinoline-7,8-diamine
Brand Name: Vulcanchem
CAS No.: 78105-42-7
VCID: VC8385356
InChI: InChI=1S/C9H9N3/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,10-11H2
SMILES: C1=CC2=C(C(=C(C=C2)N)N)N=C1
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol

Quinoline-7,8-diamine

CAS No.: 78105-42-7

Cat. No.: VC8385356

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

Quinoline-7,8-diamine - 78105-42-7

Specification

CAS No. 78105-42-7
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
IUPAC Name quinoline-7,8-diamine
Standard InChI InChI=1S/C9H9N3/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,10-11H2
Standard InChI Key UUCNOUOCQLCWFP-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C(C=C2)N)N)N=C1
Canonical SMILES C1=CC2=C(C(=C(C=C2)N)N)N=C1

Introduction

Structural and Molecular Characteristics of Quinoline-7,8-Diamine

Quinoline-7,8-diamine belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. The substitution of amino groups at the 7- and 8-positions introduces significant electronic effects, influencing the compound’s reactivity and interaction with other molecules. Key molecular parameters include:

PropertyValue
Molecular FormulaC9H9N3\text{C}_9\text{H}_9\text{N}_3
Molecular Weight159.19 g/mol
Exact Mass159.08000
PSA (Polar Surface Area)64.93 Ų
LogP (Partition Coefficient)2.56

The compound’s planar structure and electron-rich amino groups facilitate its participation in coordination chemistry and protonation reactions, which are critical for its superbasic behavior .

Synthetic Routes to Quinoline-7,8-Diamine

Halogenated Precursors and Substitution Reactions

The synthesis of quinoline-7,8-diamine derivatives often begins with halogenated intermediates such as 4,9-dichloroquinolino[7,8-h]quinoline (16) and 4,9-dibromoquinolino[7,8-h]quinoline (17). These precursors undergo nucleophilic substitution reactions with amines to introduce electron-donating groups. For example, reacting 16 with ethylamine yields N4,N4,N9,N9-tetraethylquinolino[7,8-h]quinoline-4,9-diamine (26), a derivative with enhanced basicity compared to the parent compound .

Catalytic Amination Strategies

Sharma et al. (1981) reported a catalytic amination approach using palladium complexes to convert 7,8-dihaloquinolines into diamines under mild conditions . This method offers higher yields and selectivity compared to traditional thermal amination, which often requires harsh reaction conditions.

Computational Insights into Reaction Pathways

Density functional theory (DFT) studies have mapped the energy profiles of substitution reactions involving quinoline-7,8-diamine precursors. These simulations reveal that electron-donating groups lower the activation energy for amination, favoring the formation of thermodynamically stable products .

Basicity and Electronic Properties

Experimental pKaH Measurements

The proton affinity of quinoline-7,8-diamine derivatives has been quantified in acetonitrile using UV-vis spectrophotometry. Key findings include:

  • Quinolino[7,8-h]quinoline: pKaH > 25 (exceeding DMAN’s pKaH of 18.6) .

  • Compound 26: pKaH = 28.3, attributed to the electron-donating effects of tetraethyl substituents .

Role of Functional Groups

Substituents significantly modulate basicity:

  • Dimethylamino (-NMe₂): Increases pKaH by 4–6 units via resonance and inductive effects .

  • Tetramethylguanidino (-N=C(NMe₂)₂): Enhances basicity further due to delocalized positive charge stabilization .

  • Hexamethylphosphorimidic triamido (-N=P(NMe₂)₃): Introduces hyperconjugative effects, yielding pKaH values > 30 .

Computational Predictions

The COSMO-RS solvent model predicts that substituting quinoline-7,8-diamine with -P(NMe₂)₃ groups elevates pKaH to 32.5, making it one of the strongest organic superbases reported .

Applications in Organic Synthesis and Catalysis

Catalysis

Quinoline-7,8-diamine derivatives serve as non-ionic superbases in deprotonation reactions, enabling the synthesis of hindered enolates and aryl lithium compounds. Their low nucleophilicity minimizes side reactions, making them preferable to traditional bases like LDA .

Pharmaceutical Intermediates

The diamine moiety facilitates the construction of polycyclic frameworks found in antimalarial and anticancer agents. For instance, Bella and Milata (2013) utilized quinoline-7,8-diamine to synthesize quinazoline alkaloids via cyclocondensation reactions .

Materials Science

Derivatives functionalized with phosphorimidic groups exhibit potential as proton sponges in proton-exchange membranes (PEMs), enhancing conductivity in fuel cells .

Future Directions

Development of Greener Synthesis Methods

Exploring photocatalytic amination or flow chemistry could reduce reliance on toxic solvents and catalysts.

Toxicological Studies

Comprehensive ecotoxicity assessments are needed to evaluate environmental persistence and bioaccumulation potential.

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